![molecular formula C24H16ClFN4O3 B11272206 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione](/img/structure/B11272206.png)
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is notable for its unique structure, which includes a quinazoline core, a phenethyl group, and a 1,2,4-oxadiazole ring substituted with a 4-chloro-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Synthesis of the quinazoline core: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be facilitated by using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the quinazoline core or the oxadiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioisosteric properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The quinazoline core may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 7-(3-(4-chloro-3-methylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in the combination of the chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Biological Activity
The compound 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule with a distinctive structure that includes a quinazoline core and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H17ClFN4O3 with a molecular weight of approximately 462.88 g/mol. Its structure is characterized by:
- Quinazoline Core : A bicyclic structure that contributes to its biological activity.
- Oxadiazole Ring : Known for enhancing pharmacological properties.
- Halogenated Phenyl Groups : The presence of chloro and fluoro substituents can influence the compound's reactivity and binding affinity.
Biological Activity
Research indicates that This compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. It interacts with various cellular targets involved in cancer proliferation and survival. For instance, it has been shown to inhibit specific kinases that play critical roles in cell signaling pathways related to cancer growth.
2. Antimicrobial Activity
The compound has also displayed antimicrobial properties against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
The precise mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The compound shows high binding affinity to specific receptors and enzymes involved in critical cellular processes such as apoptosis and cell division.
- Cell Signaling Modulation : By modulating signal transduction pathways, it can influence cellular responses to external stimuli.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity due to variations in substituents. The following table summarizes some related compounds and their notable features:
Compound Name | Structure | Notable Features |
---|---|---|
Compound A | Structure A | Known for anticancer properties |
Compound B | Structure B | Exhibits antimicrobial activity |
Compound C | Structure C | Contains methyl substitutions affecting activity |
Case Studies
Several case studies have explored the biological efficacy of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound effectively inhibits cancer cell lines at low concentrations.
- Animal Models : Preliminary studies in animal models indicate a reduction in tumor size when treated with this compound compared to control groups.
Properties
Molecular Formula |
C24H16ClFN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-18-9-7-15(12-19(18)26)21-28-22(33-29-21)16-6-8-17-20(13-16)27-24(32)30(23(17)31)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,32) |
InChI Key |
CYHDUEUBRRTFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O |
Origin of Product |
United States |
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